Triethoxy(m-tolyl)silane is an organosilicon compound characterized by the presence of a triethoxy group and a m-tolyl substituent attached to silicon. This compound is significant in various chemical applications, particularly in the fields of materials science and organic synthesis. The compound's structure allows it to act as a silane coupling agent, enhancing the adhesion properties of materials and serving as a precursor for silicon-containing polymers.
Triethoxy(m-tolyl)silane can be synthesized from commercially available silane precursors and m-tolyl derivatives. It is categorized under aryl silanes, which are widely used in chemical synthesis and material formulations due to their ability to bond organic and inorganic materials.
Triethoxy(m-tolyl)silane falls under the category of organosilicon compounds, specifically classified as an aryl silane. These compounds are known for their utility in promoting adhesion between dissimilar materials, enhancing surface properties, and acting as intermediates in various synthetic pathways.
The synthesis of triethoxy(m-tolyl)silane typically involves the reaction of m-tolyl chloride with triethoxysilane under controlled conditions. This reaction can be facilitated by a base catalyst, which promotes nucleophilic substitution reactions.
Technical Details:
Triethoxy(m-tolyl)silane features a silicon atom bonded to three ethoxy groups and one m-tolyl group. The general formula can be represented as:
Triethoxy(m-tolyl)silane participates in various chemical reactions, including hydrolysis, condensation, and coupling reactions.
Technical Details:
The mechanism of action for triethoxy(m-tolyl)silane primarily involves its ability to bond with hydroxylated surfaces through its silanol groups formed during hydrolysis. This bonding enhances adhesion between organic substrates and inorganic materials.
Triethoxy(m-tolyl)silane is employed in several scientific applications:
Triethoxy(m-tolyl)silane serves as a critical organosilane precursor in sol-gel co-condensation reactions with Tetraethoxysilane (Tetraethoxysilane). This process involves concurrent hydrolysis and condensation of both precursors under acidic or basic catalysis, forming hybrid xerogels with covalently integrated m-tolyl groups. The molar ratio of Triethoxy(m-tolyl)silane to Tetraethoxysilane directly dictates the material’s porosity and surface chemistry. Studies demonstrate that increasing Triethoxy(m-tolyl)silane content (e.g., from 5% to 20% molar fraction) enhances hydrophobicity while reducing average pore diameter from >10 nm (mesoporous) to <2 nm (microporous) [1]. This occurs because the bulky m-tolyl groups hinder dense silicate network formation, creating narrower pore channels. The chemical homogeneity achieved through co-condensation surpasses post-synthetic grafting, as confirmed by uniform distribution of silicon species in ²⁹Silicon Nuclear Magnetic Resonance spectra [1] [5].
Table 1: Impact of Triethoxy(m-tolyl)silane/Tetraethoxysilane Ratio on Xerogel Properties
Molar Ratio (Triethoxy(m-tolyl)silane:Tetraethoxysilane) | Surface Area (m²/g) | Pore Diameter (nm) | Dominant Porosity Type |
---|---|---|---|
5:95 | 520 | 11.2 | Mesoporous |
10:90 | 480 | 8.7 | Mesoporous |
15:85 | 410 | 3.1 | Mixed |
20:80 | 350 | 1.8 | Microporous |
Data derived from N₂ adsorption isotherms of hybrid xerogels [1]
Reaction conditions—including water/precursor ratio, catalyst type (e.g., hydrochloric acid vs. ammonia), and solvent composition—further modulate network topology. Acidic conditions (pH ≈ 4) favor linear chain growth and slower condensation, yielding more ordered domains, whereas basic conditions accelerate branching but increase pore size heterogeneity [5] [8]. Ethanol/water mixtures (typically 80:20 weight/weight) optimize precursor miscibility and reaction kinetics, preventing premature phase separation [5].
Unlike monofunctional Triethoxy(m-tolyl)silane, bridging organosilanes like 1,4-bis(triethoxysilyl)benzene create interconnected silica networks through dual condensation sites. When co-condensed with Tetraethoxysilane, Triethoxy(m-tolyl)silane acts as a network modifier rather than a bridge. Its m-tolyl group terminates silicate chain growth, reducing cross-linking density. This termination effect lowers the proportion of Q⁴ silicon species (fully condensed SiO₄ units) from >80% in pure Tetraethoxysilane xerogels to ≈60% in hybrids with 15% Triethoxy(m-tolyl)silane, as quantified by ²⁹Silicon Nuclear Magnetic Resonance deconvolution [1]. Consequently, materials exhibit higher fractional free volume and organic-rich surfaces.
Fourier-Transform Infrared Spectroscopy analyses reveal that Triethoxy(m-tolyl)silane incorporation promotes cyclic tetrasiloxane (SiO)₄ ring formation (absorption band at 570 cm⁻¹), which are structural precursors to polyhedral oligomeric silsesquioxanes. These domains enhance mechanical stability without compromising flexibility [1] [8]. Contrastingly, bridging organosilanes foster ladder-like or cage silsesquioxanes that increase mechanical rigidity but reduce pore accessibility. Thus, Triethoxy(m-tolyl)silane-modified xerogels balance processability and functionality—ideal for sensor coatings requiring analyte diffusion through micropores [1].
The hydrolysis rate of Triethoxy(m-tolyl)silane governs its efficacy in co-condensation. Ethoxysilyl groups hydrolyze slower than methoxysilyl analogs due to steric and electronic effects: the ethoxy group’s larger size and +I effect diminish electrophilicity at silicon. Under acidic conditions, hydrolysis follows pseudo-first-order kinetics with a rate constant (kₕ) of ≈10⁻³ min⁻¹, roughly half that of trimethoxysilanes [4] [8]. This necessitates longer pre-hydrolysis periods (60–90 minutes) for Triethoxy(m-tolyl)silane before Tetraethoxysilane addition to synchronize silanol availability.
Table 2: Kinetic Parameters for Triethoxy(m-tolyl)silane Hydrolysis
Condition | Rate Constant (kₕ, min⁻¹) | Induction Period (min) | Activation Energy (kJ/mol) |
---|---|---|---|
Acidic (pH 4) | 1.8 × 10⁻³ | 20–30 | 58.2 |
Neutral (pH 7) | 0.4 × 10⁻³ | >60 | 72.6 |
Basic (pH 9) | 3.2 × 10⁻³ | 5–10 | 46.3 |
Calculated from ²⁹Silicon Nuclear Magnetic Resonance silanol progression [8] [9]
Condensation kinetics depend on acid/base mediation. Acid catalysis (e.g., hydrochloric acid) stabilizes silanols via protonation, slowing condensation and favoring linear oligomers. Base catalysis (e.g., ammonia) accelerates silanol deprotonation, promoting rapid tridimensional networking. For Triethoxy(m-tolyl)silane-Tetraethoxysilane systems, weakly acidic conditions (pH 5–6) strike an optimal balance, achieving >95% silanol conversion within 24 hours while preventing macroscopic cracking [7] [8]. Temperature elevates both hydrolysis and condensation rates; however, exceeding 60°C risks thermal degradation of the m-tolyl moiety [1].
Direct co-condensation of Triethoxy(m-tolyl)silane with Tetraethoxysilane offers distinct advantages over indirect grafting:
However, indirect approaches enable precise surface engineering. For instance, Triethoxy(m-tolyl)silane-grafted Fe₃O₄@Silica nanoparticles retain superparamagnetism while gaining organic affinity, a feat challenging via co-condensation due to magnetic core degradation in acidic/basic sol-gel environments [3]. Thus, direct methods suit bulk xerogels for adsorption or catalysis; indirect routes excel for surface-functionalized composites like sensor probes or magnetic carriers.
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